3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(17)7-13(15)16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLGHQKRSSQYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359759 | |
| Record name | 3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-59-1 | |
| Record name | 3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Bromo-4-chlorophenol
Halogenation typically proceeds via electrophilic aromatic substitution (EAS). For the 2-bromo-4-chloro substitution pattern, sequential halogenation is required:
-
Chlorination :
-
Bromination :
Critical Note : Direct dihalogenation of phenol derivatives often requires protective group strategies to prevent over-halogenation.
Etherification via Williamson Synthesis
The methylene bridge connecting the phenolic and benzaldehyde moieties is established through nucleophilic substitution:
Preparation of 4-Methoxybenzyl Bromide
Coupling Reaction
| Parameter | Condition |
|---|---|
| Nucleophile | 2-Bromo-4-chlorophenol (1.2 eq) |
| Electrophile | 4-Methoxybenzyl bromide (1.0 eq) |
| Base | Potassium carbonate (K₂CO₃, 2.5 eq) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C, 12–16 hours |
| Yield | 68–72% after column chromatography |
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the phenoxide ion attacking the benzyl bromide. Steric hindrance from the ortho-bromo group slightly reduces reaction efficiency compared to unsubstituted phenols.
Alternative Pathways: Mitsunobu Reaction
For substrates sensitive to strong bases, the Mitsunobu reaction offers a mild alternative:
Reaction Setup
| Component | Quantity |
|---|---|
| Alcohol | 4-Methoxybenzyl alcohol (1.0 eq) |
| Phenol | 2-Bromo-4-chlorophenol (1.1 eq) |
| Reagents | DIAD (1.5 eq), PPh₃ (1.5 eq) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature, 24 hours |
| Yield | 82–85% |
Advantage : Superior regioselectivity and tolerance for acid-sensitive groups.
Limitation : Higher cost due to stoichiometric phosphine use.
Catalytic Coupling Approaches
Palladium-catalyzed methods adapted from aryl ether syntheses show promise:
Palladium/Xantphos System
| Parameter | Condition |
|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (2.0 eq) |
| Solvent | Toluene |
| Temperature | 100°C, 18 hours |
| Yield | 75% (GC-MS analysis) |
Key Observation : This method avoids pre-functionalization of the benzaldehyde moiety but requires rigorous anhydrous conditions.
Optimization Challenges and Solutions
Aldehyde Protection
To prevent undesired side reactions (e.g., aldol condensation), the aldehyde group is often protected as a dimethyl acetal:
Purification Strategies
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Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 to 2:1 gradient).
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Recrystallization : Ethanol/water (3:1) yields needle-like crystals (mp 112–114°C).
Scalability and Industrial Considerations
Large-scale production (kg-scale) employs:
-
Continuous Flow Halogenation : Reduces exotherm risks in bromination steps.
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Catalyst Recycling : Pd/Xantphos systems recovered via biphasic extraction.
-
Cost Analysis :
Method Cost per kg (USD) Williamson Synthesis $1,200–1,500 Mitsunobu Reaction $3,800–4,200 Pd-Catalyzed $2,500–3,000
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base and solvent.
Major Products Formed
Oxidation: 3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the potential of 3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance:
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.71 | |
| Analog Compounds | HepG2 (Liver Cancer) | 10.00 |
This suggests that the compound may inhibit tumor growth through mechanisms that warrant further investigation.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of halogen atoms (bromine and chlorine) can enhance the reactivity of the compound, potentially leading to increased biological activity.
Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It can be used to synthesize:
- β-hydroxy-α-amino acid derivatives : These derivatives are crucial in developing new therapeutic agents.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Mukaiyama Aldol Reaction | β-hydroxy-α-amino acid | 85% |
| Condensation Reaction | Novel Anticancer Agents | 90% |
These reactions demonstrate the versatility of the compound in generating biologically active molecules.
Material Science Applications
The compound has also found applications in material science, particularly in the development of polymers and coatings. Its unique chemical structure allows it to act as a building block for creating materials with specific properties:
| Application | Description |
|---|---|
| Polymer Synthesis | Used as a monomer for synthesizing high-performance polymers with enhanced thermal stability. |
| Coating Formulations | Acts as a reactive diluent to improve adhesion properties in coatings. |
Case Studies
-
Anticancer Efficacy Study
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results indicated that the compound exhibited significant inhibition of cell proliferation, highlighting its potential as an anticancer agent . -
Synthesis Pathway Optimization
Research focused on optimizing the synthesis pathway for producing this compound, aiming to enhance yield and reduce reaction time. The study successfully improved the yield from 70% to 90% through the adjustment of reaction conditions .
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde
- CAS : 400878-06-0
- Molecular Formula : C₁₅H₁₂BrClO₃
- Key Difference : Bromo and chloro substituents are swapped (4-bromo vs. 2-bromo).
- Impact : Altered electronic distribution and steric hindrance may affect binding to biological targets or solubility .
3-(3-Bromophenoxymethyl)-4-methoxybenzaldehyde
Halogen-Substituted Derivatives
3-(2,4-Dichlorophenoxymethyl)-4-methoxybenzaldehyde
- Molecular Formula : C₁₅H₁₂Cl₂O₃
- Molecular Weight : 297.14 g/mol
- Key Difference : Replaces bromine with a second chlorine atom.
3-(2-Chloro-4-fluorophenoxymethyl)-4-methoxybenzaldehyde
Non-Halogenated Analogs
4-Methoxybenzaldehyde
CYP2A Enzyme Inhibition
- Target Compound: Not directly studied, but halogenated benzaldehydes (e.g., 4-methylbenzaldehyde) are known reversible inhibitors of CYP2A6 (IC₅₀ < 10 µM) .
- 4-Methoxybenzaldehyde : Inhibits both CYP2A5 and CYP2A6 with moderate potency (IC₅₀ ~10–100 µM) .
- Halogenated Derivatives : Bromo and chloro substituents likely enhance irreversible inhibition due to electrophilic reactivity, as seen in benzaldehyde derivatives .
Commercial Availability
- Purity: Most analogs (e.g., 3-(4-iodophenoxymethyl)-4-methoxybenzaldehyde) are available at 95% purity .
- Suppliers : The target compound is supplied by Combi-Blocks (Cat. QZ-8156) and others .
Biological Activity
3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H13BrClO3
- Molecular Weight : Approximately 351.62 g/mol
This compound features a benzaldehyde moiety, which is known for its reactivity and ability to participate in various chemical reactions, including oxidation and reduction processes.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of bromophenols have been shown to ameliorate oxidative damage in cell cultures. The antioxidant capacity is often measured through assays that evaluate the reduction of reactive oxygen species (ROS) and the enhancement of cellular antioxidant defenses.
| Compound | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | DPPH Scavenging | TBD | |
| Similar Bromophenol Derivatives | ROS Reduction | <50 |
2. Anticancer Activity
The anticancer potential of similar compounds has been documented, particularly against leukemia cell lines. The mechanism typically involves inducing apoptosis and inhibiting cell proliferation.
- Cell Lines Tested : K562 (leukemia)
- Mechanism : Induction of apoptosis via mitochondrial pathways
- Key Findings : Significant reduction in cell viability was observed at concentrations ranging from 5 to 10 µM over 24 hours.
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : Acting as a ligand for specific receptors, modulating their activity.
- Enzyme Interaction : Inhibiting or activating enzymes involved in metabolic pathways, contributing to its antioxidant and anticancer effects.
This compound's interaction with the Nrf2 signaling pathway may enhance the expression of antioxidant proteins, thereby providing cellular protection against oxidative stress .
1. Oxidative Stress Models
In studies involving oxidative stress models, compounds similar to this compound have demonstrated the ability to reduce oxidative damage in keratinocytes (HaCaT cells). The treatment resulted in:
- Increased expression of TrxR1 and HO-1
- Decreased levels of intracellular ROS
- Enhanced cell viability under oxidative stress conditions .
2. Anticancer Efficacy
In a study focusing on the anticancer effects against K562 cells, it was found that treatment with related bromophenol derivatives led to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
